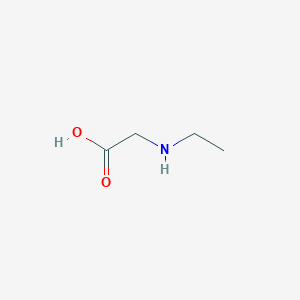
7-Chloro-2,8-dimethylquinolin-4-ol
Vue d'ensemble
Description
7-Chloro-2,8-dimethylquinolin-4-ol is a chemical compound with the molecular formula C11H10ClNO. It has a molecular weight of 207.66 g/mol . The IUPAC name for this compound is 7-chloro-2,8-dimethylquinolin-4-ol .
Molecular Structure Analysis
The molecular structure of 7-Chloro-2,8-dimethylquinolin-4-ol consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It has two methyl groups at the 2nd and 8th positions, a chlorine atom at the 7th position, and a hydroxyl group at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-2,8-dimethylquinolin-4-ol include a molecular weight of 207.65 g/mol, and a molecular formula of C11H10ClNO . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Antibacterial Activity : 7-Chloro-2,8-dimethylquinolin-4-ol has shown promising activity against various bacterial strains, including Mycobacterium smegmatis (Kayirere et al., 1998).
Antitumor Properties : This compound has been studied for its potential in cancer treatment. Its derivatives exhibit cytotoxic effects on human breast tumor cell lines, highlighting its potential as an anticancer agent (Zhang et al., 2007).
Chemical Synthesis and Structural Analysis : Studies have focused on synthesizing various derivatives and analyzing their chemical structures, such as 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, and understanding their structural characteristics (Tkachev et al., 2017).
Corrosion Inhibition : Compounds based on 7-Chloro-2,8-dimethylquinolin-4-ol have been investigated as corrosion inhibitors, demonstrating significant improvements in anti-corrosion properties of various metals in different environments (El faydy et al., 2020; Douche et al., 2020).
Interaction with Metals : Studies on the solution chemistry of copper(II) binding to substituted 8-Hydroxyquinolines, including derivatives of 7-Chloro-2,8-dimethylquinolin-4-ol, have provided insights into their metal chelating abilities and potential pharmaceutical applications (Summers et al., 2020).
Antiplasmodial Activity : Research has also explored the antiplasmodial activity of derivatives, showing potential in the treatment of malaria and related parasitic diseases (Beagley et al., 2003).
Synthetic Methods and Spectroscopic Studies : New methods for synthesizing derivatives of 7-Chloro-2,8-dimethylquinolin-4-ol have been developed, along with spectroscopic studies to understand their properties and potential applications (Mirsadeghi et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
7-chloro-2,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJPYUFGOCWEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320906 | |
| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,8-dimethylquinolin-4-ol | |
CAS RN |
21629-48-1 | |
| Record name | 21629-48-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21629-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




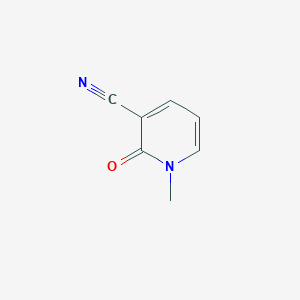
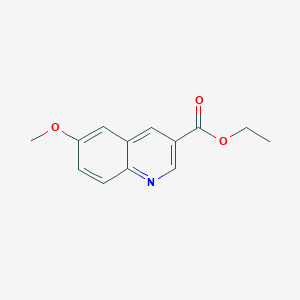
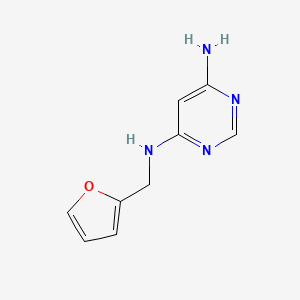
![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)
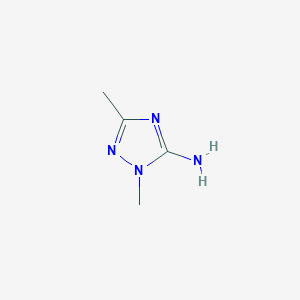


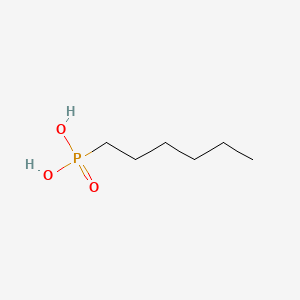

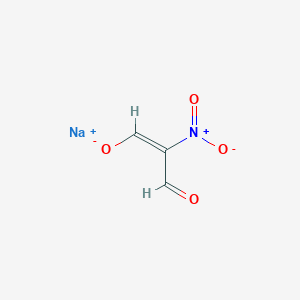
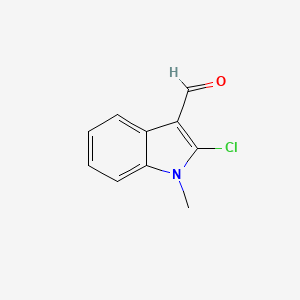
![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)
